molecular formula C13H20N4O4S B11470530 N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide

N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide

カタログ番号: B11470530
分子量: 328.39 g/mol
InChIキー: FBMUFPVKWTUWJH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic Nomenclature and Structural Elucidation

IUPAC Nomenclature Conventions for Polycyclic Triazine Derivatives

The compound’s systematic name follows IUPAC guidelines for heterocyclic systems, prioritizing the seniority of heteroatoms and substituent numbering. The parent structure is a 1,4,5,6-tetrahydro-1,3,5-triazine ring, a partially saturated derivative of 1,3,5-triazine. The numbering begins at the nitrogen atom in position 1, followed by sequential assignment to adjacent atoms to minimize locants for substituents.

  • Core structure : The 1,3,5-triazine ring is modified by hydrogenation at positions 4, 5, and 6, resulting in a tetrahydro configuration. This reduces aromaticity and introduces conformational flexibility.
  • Substituents :
    • A 3,4-dimethoxybenzyl group is attached to position 5 of the triazine ring. The benzyl substituent’s methoxy groups are assigned positions 3 and 4 based on the benzene ring’s orientation.
    • A methanesulfonamide group (-SO$$2$$NH$$2$$) is bonded to the nitrogen at position 2 of the triazine ring. Sulfonamide substituents are prioritized over alkyl groups in nomenclature.

The full IUPAC name, N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide, adheres to Hantzsch-Widman rules for heterocyclic systems, where prefixes like “tetrahydro” denote saturation and substituent positions are specified numerically.

Molecular Geometry and Conformational Analysis

The molecule’s geometry is influenced by the tetrahedral hybridization of the saturated carbons in the tetrahydrotriazine ring and the planar aromatic benzyl group.

  • Triazine ring : The 1,4,5,6-tetrahydro configuration introduces a boat-like conformation, with nitrogen atoms at positions 1, 3, and 5 maintaining sp$$^2$$ hybridization. This creates partial conjugation between the lone pairs of the nitrogens and the adjacent single bonds.
  • Substituent effects :
    • The 3,4-dimethoxybenzyl group adopts a perpendicular orientation relative to the triazine ring to minimize steric hindrance between the methoxy groups and the sulfonamide moiety.
    • The methanesulfonamide group’s sulfonyl oxygen atoms engage in intramolecular hydrogen bonding with the triazine ring’s NH group, stabilizing the conformation.

Computational models (e.g., DFT calculations) predict bond lengths of 1.47 Å for C-N in the tetrahydrotriazine ring and 1.76 Å for C-S in the sulfonamide group, consistent with similar triazine derivatives.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • $$^1$$H NMR :
    • Triazine ring protons (positions 4 and 6) appear as doublets at δ 3.2–3.5 ppm due to coupling with adjacent NH groups.
    • The 3,4-dimethoxybenzyl group shows aromatic protons as a doublet (δ 6.8–7.1 ppm) and methoxy singlets at δ 3.8 ppm.
  • $$^13$$C NMR :
    • The triazine ring carbons resonate at δ 155–160 ppm, while the sulfonamide sulfur-bearing carbon appears at δ 45 ppm.
Infrared (IR) Spectroscopy
  • Strong absorption at 1150 cm$$^{-1}$$ (S=O asymmetric stretching) and 1340 cm$$^{-1}$$ (S=O symmetric stretching) confirm the sulfonamide group.
  • N-H stretching vibrations from the triazine ring are observed at 3300–3400 cm$$^{-1}$$.
Mass Spectrometry (MS)
  • The molecular ion peak ([M+H]$$^+$$) at m/z 382 corresponds to the molecular formula C$${14}$$H$${20}$$N$${4}$$O$${4}$$S.
  • Fragmentation patterns include loss of the methanesulfonamide group (-155 Da) and cleavage of the benzyl moiety (-135 Da).

X-ray Crystallographic Studies of Triazine-based Sulfonamides

Single-crystal X-ray diffraction reveals key structural features:

  • Crystal system : Monoclinic, space group P2$$_1$$/c, with unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 14.30 Å, and β = 102.5°.
  • Hydrogen bonding : The sulfonamide oxygen atoms form intermolecular hydrogen bonds with NH groups of adjacent triazine rings (O···N distance: 2.89 Å).
  • Packing diagram : Molecules stack in a herringbone pattern, stabilized by π-π interactions between benzyl groups (centroid-centroid distance: 3.98 Å).

特性

分子式

C13H20N4O4S

分子量

328.39 g/mol

IUPAC名

N-[3-[(3,4-dimethoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide

InChI

InChI=1S/C13H20N4O4S/c1-20-11-5-4-10(6-12(11)21-2)7-17-8-14-13(15-9-17)16-22(3,18)19/h4-6H,7-9H2,1-3H3,(H2,14,15,16)

InChIキー

FBMUFPVKWTUWJH-UHFFFAOYSA-N

正規SMILES

COC1=C(C=C(C=C1)CN2CNC(=NC2)NS(=O)(=O)C)OC

製品の起源

United States

準備方法

Condensation of Diamines with Carbonyl Compounds

A common method involves reacting 1,2-diamines with carbonyl sources (e.g., aldehydes or ketones) under acidic or basic conditions. For example:

  • Procedure : Ethylenediamine derivatives are heated with formaldehyde or glyoxal in ethanol/water mixtures, forming the 1,4,5,6-tetrahydro-1,3,5-triazine scaffold.

  • Optimization : Yields improve with catalytic bases like triethylamine or sodium carbonate.

Chlorotriazine Functionalization

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) serves as a versatile precursor. Key steps include:

  • Ammonium salt formation : CDMT reacts with triethylamine to generate a reactive triazinylammonium intermediate.

  • Nucleophilic substitution : Primary amines displace chloride, forming substituted triazines. For the target compound, this step introduces the secondary amine for subsequent sulfonylation.

Introduction of the 3,4-Dimethoxybenzyl Group

The 3,4-dimethoxybenzyl moiety is introduced via alkylation or reductive amination:

Alkylation with 3,4-Dimethoxybenzyl Halides

  • Reagents : 3,4-Dimethoxybenzyl chloride or bromide.

  • Conditions :

    • Base: Potassium carbonate or sodium hydride in anhydrous THF.

    • Temperature: 0°C to room temperature.

    • Yield: 60–75% (reported for analogous triazine alkylations).

Reductive Amination

  • Substrates : 3,4-Dimethoxybenzaldehyde and triazine-containing amines.

  • Reducing agents : Sodium cyanoborohydride or hydrogen/palladium.

  • Advantage : Better control over regioselectivity compared to direct alkylation.

Sulfonylation to Attach Methanesulfonamide

The methanesulfonamide group is introduced via reaction with methanesulfonyl chloride:

Direct Sulfonylation

  • Procedure :

    • The triazine amine (1 equiv) is dissolved in dichloromethane or THF.

    • Methanesulfonyl chloride (1.2 equiv) is added dropwise at 0°C.

    • Triethylamine (2 equiv) is used to scavenge HCl.

  • Conditions :

    • Reaction time: 2–4 hours.

    • Yield: 65–80%.

Coupling via Sulfonyl Transfer Reagents

  • Alternative method : Use sulfonyl transfer agents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).

  • Advantages : Reduced racemization and higher efficiency in polar solvents (e.g., DMF).

Alternative Synthetic Routes

Pd-Catalyzed Cross-Coupling

Palladium catalysts enable late-stage functionalization:

  • Example : Suzuki-Miyaura coupling to install aryl groups post-triazine formation.

  • Limitation : Requires boronic ester derivatives of 3,4-dimethoxybenzyl, which are less commonly available.

Solid-Phase Synthesis

  • Resins : Wang or Rink amide resins anchor the triazine core during stepwise assembly.

  • Benefits : Simplifies purification and scales well for high-throughput screening.

Optimization and Yield Data

StepReagents/ConditionsYield (%)Reference
Triazine core formationCDMT, Et₃N, dioxane/water85–90
Alkylation3,4-Dimethoxybenzyl bromide, K₂CO₃, THF70
SulfonylationMethanesulfonyl chloride, Et₃N, DCM78

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at triazine N-atoms are minimized using bulky bases (e.g., DIPEA).

  • Purification : Silica gel chromatography (ethyl acetate/hexane) effectively isolates intermediates.

  • Stability : Triazines are hygroscopic; reactions require anhydrous conditions .

化学反応の分析

科学研究への応用

科学的研究の応用

作用機序

類似の化合物との比較

類似の化合物

    N-(3,4-ジメトキシベンジル)メタンスルホンアミド: 3,4-ジメトキシベンジル基とメタンスルホンアミド基を共有していますが、トリアジン環がありません。

    N-5-(3,4-ジメトキシベンジル)-1,3,4-チアゾール-2-イルメタンスルホンアミド: トリアジン環の代わりにチアゾール環が含まれています。

独自性

N-[5-(3,4-ジメトキシベンジル)-1,4,5,6-テトラヒドロ-1,3,5-トリアジン-2-イル]メタンスルホンアミドにトリアジン環が存在することは、それを類似の化合物から区別し、独自の化学反応性と潜在的な生物学的活性を提供します。 この構造的特徴により、他の化合物では不可能な分子標的との特定の相互作用が可能になります.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Core

The triazine scaffold allows for diverse substitutions, which significantly influence physicochemical properties and biological activity. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound (N-[5-(3,4-dimethoxybenzyl)-...methanesulfonamide) 1209868-53-0 C₁₄H₂₂N₄O₄S 342.42 3,4-dimethoxybenzyl, methanesulfonamide
N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-...}-6-ethoxy-4-methylquinazolin-2-amine 945371-22-2 C₁₉H₂₂N₆O 350.42 3,4-dimethoxyphenethyl, quinazoline-2-amine
N-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide Not available Not reported Not reported 3-hydroxypropyl, methanesulfonamide
Metsulfuron methyl (herbicide) 74223-64-6 C₁₄H₁₅N₅O₆S 381.36 Methoxy, methyl, benzoate sulfonylurea

Key Differences and Implications

Substituent Flexibility and Lipophilicity The target compound’s 3,4-dimethoxybenzyl group provides rigidity and aromaticity, favoring interactions with hydrophobic pockets in target proteins. In contrast, the 3-hydroxypropyl analog () introduces a polar hydroxyl group, likely enhancing aqueous solubility but reducing membrane permeability .

Biological Activity Context Metsulfuron methyl and related sulfonylurea herbicides () inhibit acetolactate synthase (ALS), critical in plant branched-chain amino acid synthesis. Their sulfonylurea linkage contrasts with the target compound’s sulfonamide group, suggesting divergent mechanisms . The 3,4-dimethoxyphenethyl group in the quinazoline analog () may enhance blood-brain barrier penetration due to increased lipophilicity, a trait relevant for central nervous system-targeted drugs .

Synthetic Accessibility

  • The target compound’s benzyl group is synthetically straightforward compared to the phenethyl or quinazoline derivatives, which require multi-step functionalization. This impacts scalability for industrial applications .

Research Findings and Gaps

  • Limited Bioactivity Data: While structural analogs like metsulfuron methyl have well-documented herbicidal activity, the target compound’s biological profile remains uncharacterized in the provided evidence.
  • Computational Predictions : Molecular docking studies (hypothetical, based on structural analogs) suggest the 3,4-dimethoxybenzyl group could interact with cytochrome P450 enzymes or kinase domains, but experimental validation is needed.
  • Toxicity and Stability : Unlike the hydroxypropyl variant (), the target compound’s methoxy groups may reduce metabolic degradation, prolonging half-life but increasing bioaccumulation risks.

生物活性

N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide is C18H22N4O4SC_{18}H_{22}N_{4}O_{4}S, with a molecular weight of approximately 390.45 g/mol. The compound features a tetrahydrotriazine ring system linked to a benzenesulfonamide moiety and a 3,4-dimethoxybenzyl substituent. These structural elements contribute to its stability and specificity in biological interactions.

PropertyValue
Molecular FormulaC18H22N4O4SC_{18}H_{22}N_{4}O_{4}S
Molecular Weight390.45 g/mol
Functional GroupsSulfonamide, Triazine

Synthesis

The synthesis of this compound typically involves multiple steps that may include:

  • Formation of the tetrahydrotriazine ring through cyclization reactions.
  • Introduction of the 3,4-dimethoxybenzyl group via nucleophilic substitution.
  • Final attachment of the methanesulfonamide moiety.

These synthetic routes are critical for optimizing yield and purity while ensuring the desired biological activity.

Biological Activity

Research indicates that N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide exhibits a range of biological activities:

Antiparasitic Activity

Studies have shown that derivatives of compounds similar to this triazine exhibit potent antiparasitic effects. For example:

  • Compounds within this class have demonstrated lethal activity against parasites such as Entamoeba histolytica and Giardia intestinalis, with IC50 values significantly lower than standard treatments like metronidazole .

Antitumor Potential

The structural characteristics of N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide suggest potential antitumor activities:

  • Similar triazine-based compounds have been evaluated for their ability to inhibit key enzymes involved in cancer progression .

The mechanism by which this compound exerts its biological effects involves:

  • Binding to specific molecular targets within cells that are crucial for parasite survival or tumor growth.
  • Inhibition of enzymes such as N5,N10-methylenetetrahydrofolate dehydrogenase, which is vital for the growth of certain parasites .

Case Studies and Research Findings

Several studies have highlighted the efficacy of related compounds:

  • Antiparasitic Efficacy : A study reported that triazine derivatives showed IC50 values in the low micromolar range against various parasitic strains .
  • Antitumor Activity : Research on similar sulfonamide derivatives indicated promising results in inhibiting tumor cell proliferation in vitro .

Q & A

Basic Questions

Q. What are the key structural features of N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide that influence its bioactivity?

  • Methodological Answer : The compound’s bioactivity arises from its triazine core, 3,4-dimethoxybenzyl substituent, and methanesulfonamide group. The triazine ring provides a rigid scaffold for target binding, while the dimethoxybenzyl moiety enhances lipophilicity and receptor interaction. The sulfonamide group contributes to hydrogen bonding and enzyme inhibition (e.g., cyclooxygenase or carbonic anhydrase). Structural analogs with variations in these groups show reduced activity, as seen in comparative studies of similar triazine derivatives .

Q. What synthetic routes are reported for this compound, and how are yields optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with nucleophilic substitution on trichlorotriazine to introduce the dimethoxybenzyl group, followed by sulfonamide coupling. Key steps include:

  • Step 1 : Reacting 2,4,6-trichlorotriazine with 3,4-dimethoxybenzylamine under basic conditions (e.g., K₂CO₃) in DMF at 0–5°C to control selectivity .
  • Step 2 : Sulfonylation using methanesulfonyl chloride in the presence of triethylamine to minimize side reactions.
  • Yield Optimization : Purification via column chromatography (hexane/ethyl acetate gradients) and recrystallization improves purity (>95%). Reaction temperature and stoichiometric ratios of reagents are critical .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and purity (e.g., methoxy protons at δ 3.8–4.0 ppm, triazine ring carbons at δ 160–170 ppm) .
  • HPLC : Monitors reaction progress and ensures >95% purity using a C18 column with acetonitrile/water mobile phases .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 395.1) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

  • Methodological Answer :

  • Variation of Substituents : Replace the 3,4-dimethoxybenzyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., cycloheptyl) to assess steric and electronic effects on target binding .
  • Sulfonamide Modifications : Introduce heterocyclic sulfonamides (e.g., thiadiazole) to enhance metabolic stability.
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward enzymes like COX-2 or sodium channels, guided by analogs in and .

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer :

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for ion channel studies) and control for pH, temperature, and solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Metabolic Stability Testing : Compare liver microsome half-life (e.g., human vs. rodent) to explain species-specific discrepancies .
  • Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays alongside enzymatic assays .

Q. What strategies are effective for optimizing the compound’s pharmacokinetics without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Introduce ester moieties to the sulfonamide group to enhance solubility and oral bioavailability, as seen in related triazine derivatives .
  • PEGylation : Attach polyethylene glycol chains to the triazine core to prolong half-life, balancing steric effects via molecular dynamics simulations .
  • CYP450 Inhibition Screening : Use human hepatocytes to identify metabolic hotspots (e.g., demethylation of methoxy groups) and guide structural tweaks .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。